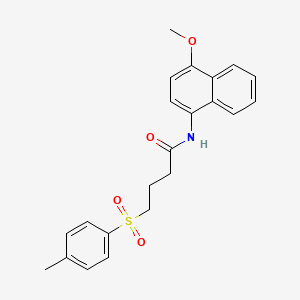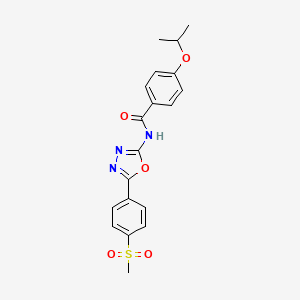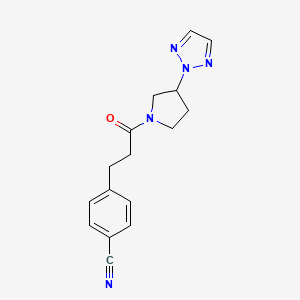![molecular formula C15H18FNO3 B2391822 N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide CAS No. 2411242-01-6](/img/structure/B2391822.png)
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluoro-methoxyphenyl group and an oxan-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide typically involves multiple steps, starting with the preparation of the fluoro-methoxyphenyl precursor. This precursor is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the oxan-4-yl ring. The final step involves the introduction of the prop-2-enamide group through an amide coupling reaction. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and various solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in an ether solvent or sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a biological process. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3-Fluoro-4-methoxyphenyl)oxan-4-yl]prop-2-enamide: Similar in structure but with a different position of the fluoro and methoxy groups.
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide: Another structural isomer with variations in the oxan-4-yl ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluoro and methoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-3-13(18)17-15(7-9-20-10-8-15)11-5-4-6-12(19-2)14(11)16/h3-6H,1,7-10H2,2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCCBNKPZPDZAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2(CCOCC2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

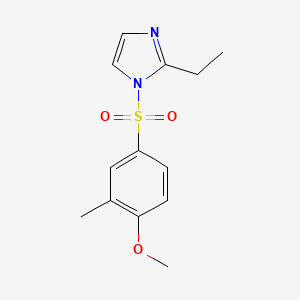

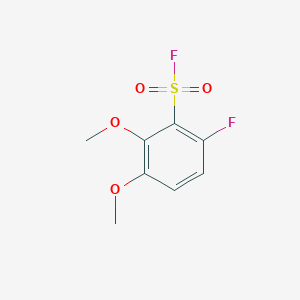
![tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate](/img/structure/B2391747.png)
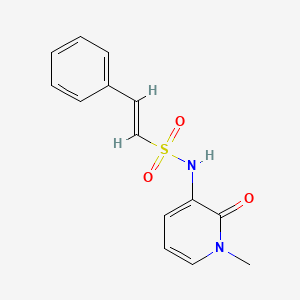
![4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2391750.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)
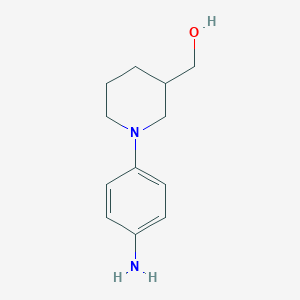
![13-fluoro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2391757.png)
